Reduced Lipophilicity (XLogP -0.2) Versus 1-Benzyl-1H-pyrazol-3-amine (XLogP 1.5) Improves Aqueous Compatibility
The target compound exhibits an XLogP3 of -0.2, which is 1.7 log units lower than that of 1-benzyl-1H-pyrazol-3-amine (XLogP 1.5) [1]. In drug discovery, compounds with XLogP < 0 generally demonstrate superior aqueous solubility and reduced non-specific protein binding compared to those with XLogP > 1. This property makes the target compound a more suitable starting scaffold for lead optimization programs requiring balanced hydrophilicity.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.2 |
| Comparator Or Baseline | 1-Benzyl-1H-pyrazol-3-amine: XLogP = 1.5; 1-Methyl-1H-pyrazol-3-amine: XLogP3 = -0.1 |
| Quantified Difference | ΔXLogP = -1.7 vs. 1-benzyl analog; ΔXLogP = -0.1 vs. 1-methyl analog |
| Conditions | Computed via XLogP3 algorithm (PubChem 2021.05.07 release for target; PubChem 2025.04.14 for 1-methyl analog; chem960.com for 1-benzyl analog) |
Why This Matters
Lower lipophilicity translates to better aqueous solubility and potentially cleaner in vitro assay profiles, making this scaffold preferable for fragment-based or HTS campaigns where compound aggregation and non-specific binding are concerns.
- [1] PubChem CID 82866104, Computed Properties table, XLogP3-AA = -0.2. https://pubchem.ncbi.nlm.nih.gov/compound/82866104 View Source
